4-Bromo-1H-indazole-7-carboxylic acid
Description
4-Bromo-1H-indazole-7-carboxylic acid (CAS: 875306-81-3) is a brominated indazole derivative with a carboxylic acid substituent at the 7-position. Its molecular formula is C₈H₅BrN₂O₂, and it has a molecular weight of 241.05 g/mol . Indazoles are nitrogen-containing heterocycles with a bicyclic structure (benzene fused to a pyrazole ring), making them valuable in medicinal chemistry for their bioisosteric resemblance to purines.
Properties
IUPAC Name |
4-bromo-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQCUITUMSVVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928754-98-6 | |
| Record name | 4-bromo-2H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazole-7-carboxylic acid typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with appropriate reagents. One common method includes the use of diisopropylamine and n-butyllithium in tetrahydrofuran at low temperatures, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives .
Scientific Research Applications
4-Bromo-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its biological effects. For example, it may act as an inhibitor of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Positional Isomerism in Indazoles
Core Heterocycle Variations
- Indole vs. Indazole : Indole derivatives (e.g., 5-bromo-1H-indole-7-carboxylic acid) exhibit higher similarity (0.94) due to comparable aromaticity but lack the pyrazole nitrogen, reducing hydrogen-bonding capacity .
- Benzoimidazole Analogs : The fused imidazole ring in 6-bromo-1H-benzoimidazole-4-carboxylic acid introduces additional nitrogen atoms, altering electronic properties and acidity (predicted pKa = -0.23) .
Biological Activity
4-Bromo-1H-indazole-7-carboxylic acid is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C9H6BrN2O2 and a molecular weight of 243.06 g/mol. Its structure features a bromine atom at the 4-position and a carboxylic acid functional group at the 7-position, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of indazole derivatives followed by carboxylation processes. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that certain indazole derivatives can inhibit Polo-like kinase 4 (PLK4), which is implicated in tumor growth.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 83 | Multiple Myeloma | 640 |
The mechanism by which this compound exhibits its biological effects often involves interaction with specific kinases and enzymes that play critical roles in cell signaling pathways associated with cancer proliferation and survival. The structure-activity relationship (SAR) studies have highlighted the significance of substituents at the 4 and 6 positions of the indazole scaffold in modulating these activities.
Case Studies
- PLK4 Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibited PLK4 activity, leading to reduced tumor growth in mouse models of colon cancer. This positions it as a promising candidate for further development in cancer therapy .
- Pim Kinase Inhibition : Another investigation reported that derivatives of indazole showed potent inhibition against Pim kinases with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for hematological malignancies .
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics indicate that compounds like this compound possess favorable absorption characteristics and moderate lipophilicity, which are essential for oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
